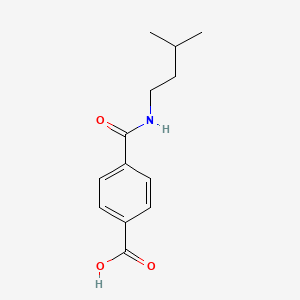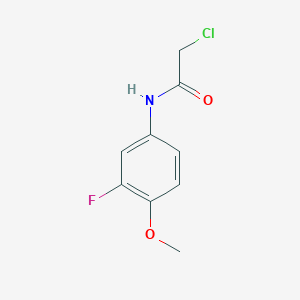
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one, also known as JNK-IN-8, is a small molecule inhibitor of c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes, such as cell proliferation, differentiation, apoptosis, and inflammation. JNK activation has been linked to the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Therefore, JNK inhibition has emerged as a potential therapeutic strategy for these diseases.
作用机制
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one inhibits JNK signaling pathway by binding to the ATP-binding site of JNK and preventing its phosphorylation and activation. This compound has been shown to selectively inhibit JNK1 and JNK2 isoforms, while sparing JNK3 isoform. This compound has also been shown to inhibit the downstream targets of JNK, such as c-Jun and ATF2 transcription factors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the anti-apoptotic Bcl-2 protein. This compound also inhibits cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs).
In neuronal cells, this compound protects against oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. This compound also promotes neuronal survival and neurite outgrowth by activating the Akt and ERK pathways.
In metabolic cells, this compound improves insulin sensitivity and glucose uptake by inhibiting the JNK-mediated phosphorylation of insulin receptor substrate 1 (IRS-1) and activating the Akt pathway. This compound also reduces body weight and adiposity by inhibiting the JNK-mediated phosphorylation of c-Jun and activating the PPARγ pathway.
实验室实验的优点和局限性
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one has several advantages for lab experiments. It is a highly selective and potent inhibitor of JNK, with an IC50 value of 4.9 nM for JNK1 and 18.7 nM for JNK2. This compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life.
However, this compound also has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects on other kinases. This compound may also have variable potency and selectivity in different cell types and animal models.
未来方向
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one has several potential future directions for research. One direction is to explore its therapeutic applications in other diseases, such as inflammatory bowel disease, rheumatoid arthritis, and cardiovascular disease. Another direction is to develop more potent and selective JNK inhibitors based on the structure-activity relationship of this compound. Furthermore, the combination of JNK inhibitors with other targeted therapies, such as immune checkpoint inhibitors and tyrosine kinase inhibitors, may enhance their therapeutic efficacy.
合成方法
The synthesis of 5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one involves several steps, starting from the reaction of 5-bromo-2-nitrobenzoic acid with 4-hydroxypiperidine to form 5-bromo-2-nitrobenzoylpiperidine. This intermediate is then reacted with 2-aminoindan-2-one to form this compound. The synthesis of this compound has been optimized to improve the yield and purity of the product.
科学研究应用
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, JNK activation has been implicated in tumor growth, invasion, and metastasis. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disorders, JNK activation has been linked to neuronal cell death and neuroinflammation. This compound has been shown to protect neurons from oxidative stress and inflammation in models of Parkinson's disease and Alzheimer's disease.
In metabolic disorders, JNK activation has been linked to insulin resistance and obesity. This compound has been shown to improve insulin sensitivity and reduce body weight in animal models of obesity and type 2 diabetes.
属性
IUPAC Name |
5-(4-hydroxypiperidin-1-yl)sulfonyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c16-10-3-5-15(6-4-10)20(18,19)11-1-2-12-9(7-11)8-13(17)14-12/h1-2,7,10,16H,3-6,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRAPHWXMGMAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)


